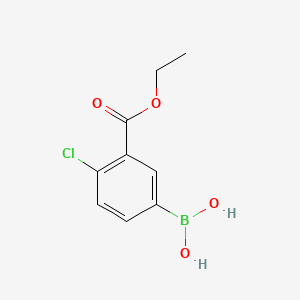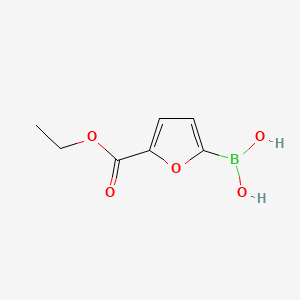![molecular formula C12H19NO4 B591790 (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 1129634-44-1](/img/structure/B591790.png)
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid
Descripción general
Descripción
The compound is a carboxylic acid derivative, which includes carboxylic acids themselves, carboxylates (deprotonated carboxylic acids), amides, esters, thioesters, and acyl phosphates . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The Boc group can be removed under acidic conditions .Molecular Structure Analysis
The molecular structure of this compound would include a spirocyclic system, which is a type of cyclic compound where two rings share a single atom. The compound also contains a carboxylic acid group and a Boc-protected amine .Chemical Reactions Analysis
Carboxylic acid derivatives can undergo a variety of reactions, including nucleophilic acyl substitution reactions . The Boc group can be removed under acidic conditions .Aplicaciones Científicas De Investigación
Organic Acid Vapours and Corrosion
Carboxylic acids like (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid are significant in studying the corrosion effects on metals such as copper. Research indicates that carboxylic acid vapors contribute to metal corrosion, particularly under conditions of high relative humidity and certain contaminant levels. This understanding is crucial for industries that process biological materials and are exposed to such organic vapors, highlighting the need for corrosion-resistant materials and coatings (Bastidas & La Iglesia, 2007).
Biocatalyst Inhibition
The inhibition effects of carboxylic acids on microbial biocatalysts used in fermentative production highlight the complex interplay between these acids and engineered microbes. Studies demonstrate that carboxylic acids can act as microbial inhibitors, affecting the cell membrane and internal pH, which are critical for the production of biorenewable chemicals. This research directs toward metabolic engineering strategies to increase microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).
Antioxidant, Microbiological, and Cytotoxic Activity
Natural carboxylic acids, including derivatives of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, have been studied for their biological activities. These compounds exhibit significant antioxidant, antimicrobial, and anticancer properties, making them promising candidates for pharmaceutical and cosmetic applications. The structure-activity relationships of these acids provide insights into their mechanism of action and potential therapeutic uses (Godlewska-Żyłkiewicz et al., 2020).
Biomass Conversion to Chemicals
Research on the conversion of biomass into valuable chemicals underscores the importance of carboxylic acids as intermediate compounds. (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid can be relevant in synthesizing platform chemicals like 5-hydroxymethylfurfural (HMF) and its derivatives. These platform chemicals are essential for developing sustainable sources of hydrocarbons, highlighting the role of carboxylic acids in the future of green chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Bioisosteres in Drug Development
The role of carboxylic acids, including bioisosteres of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, in drug development is significant. Bioisosteres are used to improve the pharmacological profiles of drugs by enhancing metabolic stability, reducing toxicity, and improving the ability to cross biological membranes. This research is crucial for developing novel drugs with improved efficacy and safety profiles (Horgan & O’ Sullivan, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-12(4-5-12)6-8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIYKHIPSJIVRK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653857 | |
| Record name | (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | |
CAS RN |
1129634-44-1 | |
| Record name | (6S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)











